molecular formula C16H32N2 B5873028 1-(4-tert-butylcyclohexyl)-4-ethylpiperazine

1-(4-tert-butylcyclohexyl)-4-ethylpiperazine

Cat. No.: B5873028
M. Wt: 252.44 g/mol
InChI Key: PLPGWCCWZVDPJM-UHFFFAOYSA-N
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Description

1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to an ethylpiperazine moiety. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylcyclohexyl)-4-ethylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4 to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using metal catalysts.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Membrane Interaction: Altering the properties of cell membranes, influencing cellular functions.

Comparison with Similar Compounds

1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2/c1-5-17-10-12-18(13-11-17)15-8-6-14(7-9-15)16(2,3)4/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPGWCCWZVDPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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